molecular formula C6H10O2 B6203548 methyl 3-methylbut-3-enoate CAS No. 25859-52-3

methyl 3-methylbut-3-enoate

Cat. No. B6203548
CAS RN: 25859-52-3
M. Wt: 114.1
InChI Key:
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Description

Methyl 3-methylbut-3-enoate, also known as Methyl vinylacetate, is an olefin ester . It has a molecular weight of 100.12 and its linear formula is CH2=CHCH2COOCH3 . It is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters .


Synthesis Analysis

Methyl 3-methylbut-3-enoate has been used in the allylation of structurally diverse ketones . Efficient procedures have been developed for the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates .


Molecular Structure Analysis

The molecular formula of methyl 3-methylbut-3-enoate is C5H8O2 . The average mass is 100.116 Da and the mono isotopic mass is 100.052429 Da .


Chemical Reactions Analysis

Methyl 3-methylbut-3-enoate is reported to undergo Iron carbonyl-promoted isomerization to afford α, β-unsaturated esters . It is one of the reaction products formed during flash vacuum thermolysis of (−)-cocaine . Allylation of carbonyl compounds has long been a convenient tool for forming carbon–carbon bonds in organic synthesis .


Physical And Chemical Properties Analysis

Methyl 3-methylbut-3-enoate is a liquid at 20°C . It has a boiling point of 107°C and a refractive index of 1.41 . The density is 0.93 g/mL at 25°C .

Mechanism of Action

The synthetic potential of methyl 3-(bromomethyl)but-3-enoate, a 2-substituted functionalized allyl bromide, has been demonstrated previously in the allylation of aldehydes and Schiff bases . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs, etc .

Safety and Hazards

Methyl 3-methylbut-3-enoate is a flammable liquid and can cause skin and eye irritation . It is recommended to use explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools when handling this chemical . Protective gloves, clothing, eye protection, and face protection should be worn .

Future Directions

The present work was aimed at studying the possibility of allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoate . The goal is to further build up a new lactone fragment that could affect the general biological profile of the resulting compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-methylbut-3-enoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylbut-3-en-1-ol", "methanol", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "carbon dioxide" ], "Reaction": [ "Step 1: Conversion of 3-methylbut-3-en-1-ol to 3-methylbut-3-en-1-yl magnesium bromide using magnesium and ethyl bromide in diethyl ether", "Step 2: Reaction of 3-methylbut-3-en-1-yl magnesium bromide with carbon dioxide to form 3-methylbut-3-enoic acid", "Step 3: Esterification of 3-methylbut-3-enoic acid with methanol and sulfuric acid as a catalyst to form methyl 3-methylbut-3-enoate", "Step 4: Neutralization of the reaction mixture with sodium hydroxide to obtain the final product" ] }

CAS RN

25859-52-3

Product Name

methyl 3-methylbut-3-enoate

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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